4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
4-(3-thiophen-2-ylpyrrolidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)16(19)18-8-7-14(11-18)15-2-1-9-20-15/h1-6,9,14H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZRXXRXYCCECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the thiophene moiety and the benzonitrile group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its anticonvulsant and analgesic properties. A study reported the synthesis of a series of derivatives that included thiophene moieties, which exhibited significant activity in various seizure models such as maximal electroshock (MES) and pentylenetetrazole-induced seizures. The results indicated that these compounds could serve as promising candidates for the treatment of epilepsy and neuropathic pain due to their favorable pharmacokinetic profiles and low toxicity at therapeutic concentrations .
Synthesis and Derivative Development
Research has focused on synthesizing derivatives of 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile to enhance its biological activity. The synthesis typically involves multi-step reactions, including the formation of pyrrolidine rings and the introduction of thiophene groups. For instance, one study highlighted the development of hybrid molecules containing pyrrolidine-2,5-dione and thiophene structures, which were evaluated for their anticonvulsant activity in animal models .
Anticonvulsant Activity
The compound's derivatives have shown significant anticonvulsant activity in preclinical models. For example, specific derivatives demonstrated protective effects in MES and 6 Hz seizure models with effective doses indicating their potential as new anticonvulsants. The mechanism of action is hypothesized to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the exact pathways involved .
Analgesic Activity
In addition to anticonvulsant properties, these compounds have been evaluated for analgesic effects. Studies have reported that certain derivatives effectively reduced pain responses in formalin-induced pain models and neuropathic pain scenarios. This dual activity suggests that modifications to the core structure can yield compounds with broad therapeutic applications .
Case Studies
- Study on Antiseizure Activity : A focused series of pyrrolidine derivatives was synthesized and tested for antiseizure efficacy. Compound 33 showed significant protective effects at doses around 62 mg/kg in animal models, suggesting a strong potential for further development as an epilepsy treatment .
- Evaluation of Analgesic Properties : Research involving formalin-induced pain models demonstrated that specific derivatives significantly alleviated pain symptoms without notable side effects, indicating their potential utility in treating chronic pain conditions associated with epilepsy .
Mechanism of Action
The mechanism of action of 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and thiophene moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzonitrile group can also play a role in the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The table below summarizes key similarities and differences between 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile and analogous compounds:
Key Findings
Benzonitrile is a common feature in TADF materials (e.g., patent compounds ), where it stabilizes excited states via charge transfer. This suggests the target compound may exhibit similar optoelectronic behavior. In contrast, pyrimidine derivatives (e.g., 4a-d ) prioritize hydrogen-bonding interactions (via hydroxyl/thiol groups) for biological activity, a trait absent in the target compound.
Synthetic Routes :
- The target compound likely requires amide coupling (e.g., between pyrrolidine-carboxylic acid and benzonitrile derivatives), contrasting with the condensation reactions used for pyrimidine analogs .
- TADF materials in the patent employ cross-coupling (e.g., Suzuki-Miyaura), emphasizing the need for precision in aromatic substitutions for OLED performance.
Applications: Pharmaceutical Potential: Pyrimidine-thiophene analogs (4a-d) show bioactivity due to planar aromatic systems , whereas the target compound’s aliphatic pyrrolidine may reduce cytotoxicity but limit DNA intercalation. OLED Suitability: The patent compound’s carbazole-phenoxazine core achieves high triplet exciton utilization .
Biological Activity
4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C14H14N2OS, this compound includes a benzonitrile moiety and a pyrrolidine ring substituted with a thiophene group. Such structural characteristics suggest diverse therapeutic applications, particularly in the fields of neurology and oncology.
Chemical Structure
The chemical structure of 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile can be represented as follows:
Biological Activities
Research indicates that compounds similar to 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile exhibit significant biological activities, including:
- Anticonvulsant Properties : Preliminary studies have evaluated the compound's efficacy in seizure models, suggesting potential use in treating epilepsy.
- Analgesic Effects : Investigations into pain relief mechanisms indicate that this compound may alleviate pain in various models, including neuropathic pain.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Anticonvulsant Activity | Analgesic Activity |
|---|---|---|---|
| 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile | C14H14N2OS | Promising results in MES model | Effective in formalin test |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine derivatives | Varies | Significant protection in seizure models | Effective against neuropathic pain |
| 4-(Pyrrolidine-1-carbonyl)benzonitrile | C12H12N2O | Moderate activity observed | Limited analgesic properties |
Anticonvulsant Activity
In studies assessing anticonvulsant properties, 4-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)benzonitrile demonstrated efficacy in various seizure models:
- Maximal Electroshock (MES) : This model showed that the compound could protect against tonic seizures, indicating its potential as an anticonvulsant.
- Subcutaneous Pentylenetetrazole (scPTZ) : The compound exhibited protective effects, reducing seizure incidence in treated animals.
Analgesic Activity
The analgesic properties were evaluated using several models:
- Formalin Test : The compound significantly reduced pain responses in this model, suggesting its effectiveness in managing inflammatory pain.
- Neuropathic Pain Models : Efficacy was noted in models of oxaliplatin-induced neuropathic pain, highlighting its potential for chronic pain management.
Case Studies
Several case studies have focused on the synthesis and evaluation of related compounds:
- Study on Antiseizure Activity : A focused series of pyrrolidine derivatives were synthesized and tested for their antiseizure activity, with some compounds showing high efficacy comparable to established drugs like phenytoin and carbamazepine .
- Evaluation of Drug-Like Properties : In vitro assays were conducted to assess hepatotoxicity and mutagenicity at varying concentrations, with results indicating safety at therapeutic levels .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-activation of intermediates.
- Purify via column chromatography using gradients of ethyl acetate/hexane to isolate the product.
Basic: How is the structure of this compound validated post-synthesis?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Verify the presence of pyrrolidine protons (δ 1.8–3.5 ppm), thiophene aromatic signals (δ 6.8–7.4 ppm), and benzonitrile carbons (C≡N, ~110–120 ppm) .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and nitrile C≡N absorption (~2200–2250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass (e.g., [M+H]+ calculated for C16H13N2OS: 297.08) .
Advanced: How can computational modeling predict the pharmacological potential of this compound?
Q. Methodological Answer :
Target Identification : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against receptors like kinases or GPCRs, leveraging the thiophene and nitrile groups’ electron-rich regions for binding .
ADMET Prediction : Tools like SwissADME or ADMETLab assess solubility, permeability (LogP ~2.5), and CYP450 inhibition risks .
Dynamic Simulations : Perform MD simulations (GROMACS) to evaluate binding stability over 100 ns, focusing on hydrogen bonds between the amide group and receptor residues .
Q. Data Interpretation :
- Compare results with structurally similar compounds (e.g., 3-((4-chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile) to identify conserved pharmacophores .
Advanced: How to resolve contradictions in solubility vs. bioactivity data?
Methodological Answer :
Contradictions may arise from aggregation or solvent effects. Mitigation strategies include:
- Solubility Enhancement : Use co-solvents (DMSO/PBS mixtures) or formulate as nanoparticles via solvent evaporation .
- Bioactivity Validation : Repeat assays (e.g., IC50 determination) under controlled conditions, ensuring <1% DMSO to avoid cytotoxicity artifacts .
- Structural Analog Comparison : Reference compounds like 4-[5-amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile to isolate substituent effects on activity .
Basic: What are the key reactivity patterns of the benzonitrile and pyrrolidine groups?
Q. Methodological Answer :
- Benzonitrile :
- Pyrrolidine :
Safety Note : Handle nitriles in a fume hood due to potential cyanide release under harsh conditions .
Advanced: How to design SAR studies for optimizing this compound’s bioactivity?
Q. Methodological Answer :
Core Modifications :
- Replace thiophene with other heterocycles (e.g., furan, pyridine) to alter electronic properties .
- Vary the pyrrolidine substituents (e.g., methyl, fluorine) to modulate steric effects .
Functional Group Additions : Introduce sulfonamides or esters to enhance solubility or target affinity.
In Vitro Testing : Prioritize high-throughput screening against disease-relevant targets (e.g., cancer cell lines, enzyme panels) .
Q. Example SAR Table :
| Modification | Bioactivity (IC50) | Solubility (µg/mL) |
|---|---|---|
| Thiophene → Furan | 12 nM | 8.2 |
| Pyrrolidine → Piperidine | 45 nM | 15.1 |
Basic: What spectroscopic techniques differentiate this compound from analogs?
Q. Methodological Answer :
- X-ray Crystallography : Resolve the planar amide linkage and thiophene orientation (cf. non-planar analogs) .
- 2D NMR (COSY, HSQC) : Map coupling between pyrrolidine protons and adjacent carbonyl/thiophene groups .
Advanced: What strategies improve yield in large-scale synthesis?
Q. Methodological Answer :
- Flow Chemistry : Optimize amide coupling in continuous flow reactors to reduce side reactions .
- Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 30 min vs. 12 hrs) for steps like pyrrolidine functionalization .
- Catalytic Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
